2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol

Description

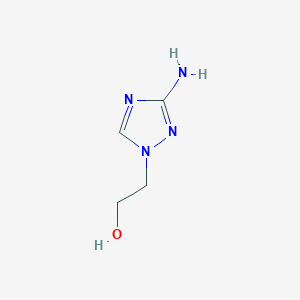

2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol is a triazole derivative characterized by an ethanol moiety substituted at the 1-position of a 1,2,4-triazole ring bearing an amino group at the 3-position. This compound is of significant interest in medicinal chemistry due to the versatility of the 1,2,4-triazole scaffold, which is prevalent in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGNSRISRDGCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N1-Alkylation Using Ethylene Oxide or Epoxide Derivatives

A widely used method for synthesizing 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol involves the nucleophilic ring-opening of an epoxide by 3-amino-1H-1,2,4-triazole.

-

- The starting material, 3-amino-1H-1,2,4-triazole, is reacted with ethylene oxide or an activated epoxide salt under controlled conditions.

- The reaction is typically carried out in a polar solvent such as 2-propanol or acetonitrile.

- Heating under reflux for several hours (e.g., 7 hours) facilitates the nucleophilic attack of the triazole nitrogen on the epoxide ring, leading to ring opening and formation of the ethanol side chain.

- The reaction mixture is then worked up by solvent evaporation, aqueous extraction, and purification steps including acid-base treatment and recrystallization.

-

- This method is regiospecific for N1 substitution due to the blocking effect of the amino group at position 3, preventing alkylation at other nitrogen atoms.

- Avoids formation of isomeric mixtures that are common in other alkylation methods.

- Yields are generally high after purification (up to 80-90% in similar triazole alkylations).

Cyclization via Aminoguanidine and Succinic Anhydride Derivatives

Another approach involves the construction of the 1,2,4-triazole ring bearing the amino group via cyclization reactions starting from aminoguanidine hydrochloride and appropriate carbonyl-containing precursors.

-

- Succinic anhydride or related compounds are reacted with aminoguanidine hydrochloride to form N-guanidinosuccinimide intermediates.

- These intermediates undergo nucleophilic ring opening by amines under microwave irradiation, followed by recyclization to form the 1,2,4-triazole ring.

- The choice of amine and reaction conditions is critical; aliphatic amines favor the formation of the desired products, while aromatic amines require alternative synthetic routes.

- The ethanol side chain can be introduced by selecting appropriate amine nucleophiles or by further modification of the triazole ring.

-

- This method allows for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives.

- Microwave-assisted synthesis accelerates the reaction and improves yields.

- The process is versatile for preparing a variety of substituted triazoles but may require optimization for the ethanol substituent.

Hydrazine-Mediated Cyclization of Sulfonamide Precursors

A third method involves the transformation of sulfonamide derivatives into 5-amino-1H-1,2,4-triazole-containing compounds through cyclization reactions mediated by hydrazine hydrate.

-

- Starting sulfonamides are treated with dimethyl N-cyanoiminodithiocarbonate in acetone under reflux, followed by reaction with hydrazine hydrate in ethanol or acetonitrile.

- The reaction leads to the formation of the triazole ring bearing the amino group.

- Subsequent acid-base workup and purification yield the target triazole derivatives.

- Although primarily used for pyridine-3-sulfonamide scaffolds, this method demonstrates the utility of hydrazine-mediated cyclization in preparing 5-amino-1,2,4-triazole derivatives.

-

- By selecting appropriate precursors and reaction conditions, this method could be adapted for the synthesis of this compound or its analogs.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N1-Alkylation with Epoxide | 3-amino-1H-1,2,4-triazole, ethylene oxide or oxirane salts | Reflux in polar solvent (2-propanol, acetonitrile), 7 h | Regiospecific, high yield, straightforward | Requires handling of epoxides |

| Cyclization via Aminoguanidine | Aminoguanidine hydrochloride, succinic anhydride, amines | Microwave irradiation, nucleophilic ring opening | Versatile, microwave-assisted, suitable for various substituents | May require optimization for aromatic amines |

| Hydrazine-Mediated Cyclization | Sulfonamides, dimethyl N-cyanoiminodithiocarbonate, hydrazine hydrate | Reflux in acetone/ethanol, 3.5–16 h | Effective for 5-amino-1,2,4-triazole formation | Primarily for sulfonamide scaffolds, adaptation needed |

Detailed Research Findings

The regiospecific N1-alkylation method avoids the formation of 4-alkylated isomers by using 4-amino-1,2,4-triazole, which blocks alkylation at the 4-position due to the amino group, thus enhancing selectivity.

Microwave-assisted synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides demonstrates that nucleophilicity of the amine nucleophile influences the choice of synthetic pathway and the success of the reaction.

Hydrazine-mediated ring closure reactions provide a convenient two-step procedure for synthesizing 5-amino-1H-1,2,4-triazole derivatives with potential for further functionalization.

Purification techniques such as recrystallization from isopropanol or aqueous acid-base treatment are critical for obtaining high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Typical reducing agents include hydrogen gas, iron, and tin(II) chloride.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of ethers, esters, and other functionalized derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex molecules, particularly in coordination chemistry.

- Ligand Formation : The compound can act as a ligand in coordination complexes due to its ability to coordinate with metal ions through the nitrogen atoms in the triazole ring .

Biology

- Antimicrobial Properties : Research indicates that 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve interference with microbial enzyme systems .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes that are crucial in various biological pathways. This inhibition can lead to therapeutic effects against certain diseases .

Medicine

- Pharmaceutical Intermediate : Ongoing research focuses on its role as an intermediate in drug synthesis, particularly for developing new antifungal agents and other pharmaceuticals targeting viral infections .

- Potential Treatment for Viral Diseases : Some studies have explored its efficacy against viruses like the yellow fever virus (YFV), indicating promising antiviral properties .

Industry

- Agrochemical Applications : The compound is being investigated for use in agrochemicals due to its potential efficacy as a pesticide or herbicide component .

Case Studies

Mechanism of Action

The mechanism by which 2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₄H₈N₄O

- Molecular Weight : 140.14 g/mol

- Structural Features: The ethanol group enhances hydrophilicity, while the 3-amino-triazole core provides hydrogen-bonding capabilities and reactivity for further functionalization.

Triazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol with structurally related analogs.

Structural Analogs and Their Properties

Key Observations :

Substituent Effects on Solubility: The ethanol group in the target compound improves water solubility compared to methyl ester () or piperidinyl-ketone derivatives (), which are more lipophilic . Ethylamine-substituted analogs () may exhibit enhanced blood-brain barrier penetration due to amine functionality.

Synthetic Routes: The target compound is synthesized via nucleophilic substitution or condensation reactions involving 3-amino-1,2,4-triazole and ethanol derivatives, as inferred from analogous methods in and . Methyl ester analogs () are prepared via esterification, while benzothiazole derivatives () require multi-step coupling with chloroacetyl chloride .

Chemical Stability and Reactivity

Biological Activity

Overview

2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol, a compound featuring a triazole ring and an ethanol moiety, has attracted considerable attention in biological research due to its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The primary mechanism of action for this compound involves its interaction with various enzymes and cellular pathways:

- Inhibition of Cytochrome P450 : The compound acts as an inhibitor of cytochrome P450 enzymes, particularly affecting the 14α-demethylation of lanosterol, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal membrane integrity and function.

- Catalase Inhibition : It has been shown to inhibit catalase activity in the brain, leading to increased levels of hydrogen peroxide and subsequent oxidative stress. This mechanism has implications for understanding its effects on ethanol metabolism and narcosis in animal models .

The compound exhibits several notable biochemical properties:

- Enzyme Interaction : It binds to the active site of enzymes such as imidazoleglycerol-phosphate dehydratase, stabilizing the enzyme-inhibitor complex through hydrogen bonds and van der Waals interactions.

- Cellular Effects : Studies have demonstrated that this compound influences reactive oxygen species (ROS) levels within cells, contributing to oxidative stress and altering cell signaling pathways.

Pharmacological Applications

This compound has been evaluated for various pharmacological applications:

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. For instance, derivatives of 3-amino-1,2,4-triazole have shown promising antiproliferative effects against cancer cell lines. A representative compound demonstrated significant anti-tubulin polymerization activity .

Neuropharmacology

In neuropharmacological studies, the compound has been linked to reduced ethanol-induced narcosis and hypothermia in rats when used as a catalase inhibitor. This suggests a potential role in modulating the effects of alcohol on the central nervous system .

Case Studies

Several case studies illustrate the biological activity of this compound:

Q & A

Q. 1.1. What are the standard synthetic routes for 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via a two-step process:

Azole alkylation : Reacting 3-amino-1H-1,2,4-triazole with a haloethanol derivative (e.g., 2-bromoethanol) in a polar solvent (e.g., ethanol or DMF) under reflux (80–100°C) for 6–12 hours.

Reduction : Reducing intermediates like 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanone using sodium borohydride (NaBH₄) in methanol at room temperature, achieving yields of 75–85% after recrystallization .

Q. Optimization Strategies :

Q. Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | 3-Amino-triazole + 2-bromoethanol, 80°C, 8h | Ethanol | 70 | |

| Reduction | NaBH₄, 25°C, 30min | Methanol | 85 |

Q. 1.2. How can this compound be effectively purified?

Methodological Answer:

- Recrystallization : Use ethanol or ethanol-water mixtures (1:1 v/v) to isolate the product. Slow cooling (0.5°C/min) yields high-purity crystals .

- Column chromatography : Employ silica gel with a gradient of ethyl acetate/methanol (9:1 to 7:3) for impurities with similar polarity .

- TLC monitoring : Use pre-coated silica plates (hexane:ethyl acetate = 3:7) to track reaction progress and confirm purity (Rf ≈ 0.4–0.5) .

Q. 1.3. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify the ethanol moiety (δH 3.6–3.8 ppm for CH₂OH; δC 60–65 ppm for C-OH) and triazole protons (δH 8.1–8.3 ppm) .

- IR spectroscopy : Confirm hydroxyl (3200–3400 cm⁻¹) and triazole C=N (1550–1600 cm⁻¹) stretches .

- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peaks at m/z ≈ 173.1 (calculated for C₄H₈N₄O) .

Advanced Research Questions

Q. 2.1. How can the crystal structure of this compound be determined?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation of ethanol. Use SHELX software for structure refinement .

- Key parameters :

- Space group: Typically monoclinic (e.g., P2₁/c).

- Hydrogen bonding: O-H···N interactions stabilize the lattice (bond length ≈ 2.8–3.0 Å) .

- Validation : Cross-check with CIF files and residual electron density maps (R-factor < 0.05) .

Q. 2.2. How can researchers evaluate the antifungal activity of this compound?

Methodological Answer:

Q. 2.3. How can contradictory spectral or crystallographic data be resolved?

Methodological Answer:

Q. 2.4. What mechanistic insights exist for the sodium borohydride reduction step?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via in situ IR to track carbonyl (C=O) disappearance (1700 cm⁻¹ → 0) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) reveal transition states with energy barriers of ≈25 kcal/mol .

- Isotope labeling : Use deuterated NaBD₄ to confirm hydride transfer via MS analysis of deuterated products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.